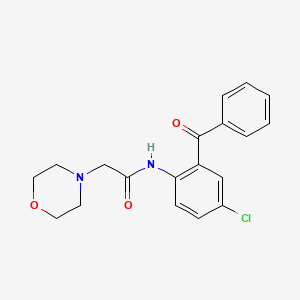

4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-

Vue d'ensemble

Description

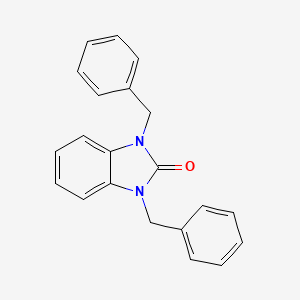

“4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-” is a fascinating chemical compound used in diverse scientific research. Its applications range from pharmaceutical studies to material science. The IUPAC name for this compound is N-(2-benzoyl-4-chlorophenyl)-N-methyl-2-morpholin-4-ylacetamide .

Synthesis Analysis

Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

In a particular reaction, N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide was dissolved in ethanol. After that, hexamine and ammonium chloride were added, and the reaction resulted in the formation of the product .Physical And Chemical Properties Analysis

The compound has a molecular weight of 415.874 . Other physical and chemical properties include a density of 1.3±0.1 g/cm3, boiling point of 504.1±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.3 mmHg at 25°C, enthalpy of vaporization of 77.4±3.0 kJ/mol, flash point of 258.7±28.7 °C, index of refraction of 1.640, molar refractivity of 70.7±0.3 cm3, polar surface area of 46 Å2, and polarizability of 28.0±0.5 10-24 cm3 .Mécanisme D'action

The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Molecular docking studies were carried out to study the binding mode of active compounds with receptor using Schrodinger v11.5 .

Orientations Futures

The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity . Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line . Furthermore, the molecular docking study demonstrated that compounds d1, d2, d3, d6 and d7 displayed good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and have the potential to be used as lead compounds for rational drug designing . This suggests that there is potential for future research and development in this area.

Propriétés

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3/c20-15-6-7-17(21-18(23)13-22-8-10-25-11-9-22)16(12-15)19(24)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAZLCPHEGUPGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208228 | |

| Record name | 4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide | |

CAS RN |

59542-15-3 | |

| Record name | 4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059542153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Methoxy[1,1'-biphenyl]-2,5-diol](/img/structure/B3054228.png)

![8-(Methylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3054232.png)

![[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid](/img/structure/B3054249.png)

![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride](/img/structure/B3054251.png)